HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN

Description

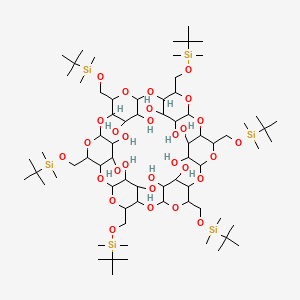

HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN is a chemically modified alpha-cyclodextrin derivative. Alpha-cyclodextrins are cyclic oligosaccharides composed of six glucose units linked by α-1,4 glycosidic bonds, forming a hydrophobic cavity capable of forming inclusion complexes with guest molecules. In this derivative, each glucose unit is substituted at the 6-position with a dimethyl-tert-butylsilyl group, enhancing lipophilicity and altering host-guest interaction properties.

Properties

IUPAC Name |

5,10,15,20,25,30-hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H144O30Si6/c1-67(2,3)103(19,20)85-31-37-55-43(73)49(79)61(91-37)98-56-38(32-86-104(21,22)68(4,5)6)93-63(51(81)45(56)75)100-58-40(34-88-106(25,26)70(10,11)12)95-65(53(83)47(58)77)102-60-42(36-90-108(29,30)72(16,17)18)96-66(54(84)48(60)78)101-59-41(35-89-107(27,28)71(13,14)15)94-64(52(82)46(59)76)99-57-39(33-87-105(23,24)69(7,8)9)92-62(97-55)50(80)44(57)74/h37-66,73-84H,31-36H2,1-30H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXWIWHMXDHHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H144O30Si6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1658.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

The synthesis begins with α-cyclodextrin, a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units. The primary hydroxyl groups at the C6 positions are targeted for silylation due to their higher reactivity compared to secondary hydroxyls. The key reagents include:

-

Silylating Agent : tert-Butyldimethylsilyl chloride (TBDMSCl) is preferred for its stability and selective reactivity toward primary hydroxyl groups.

-

Base : Imidazole is used to scavenge HCl generated during silylation, preventing acid-catalyzed degradation of the cyclodextrin.

-

Solvent : Anhydrous N,N-dimethylformamide (DMF) ensures solubility of both α-cyclodextrin and TBDMSCl while maintaining anhydrous conditions.

Stoichiometric Considerations

Full substitution requires a 6:1 molar ratio of TBDMSCl to α-cyclodextrin. However, excess TBDMSCl (7–8 equivalents per hydroxyl) is typically employed to drive the reaction to completion.

Silylation Reaction Protocol

Stepwise Procedure

-

Dissolution : α-Cyclodextrin (1.0 g, 1.03 mmol) is dissolved in anhydrous DMF (50 mL) under nitrogen.

-

Base Addition : Imidazole (4.2 g, 61.8 mmol, 10 equiv per hydroxyl) is added, and the mixture is stirred at 25°C until fully dissolved.

-

Silylation : TBDMSCl (5.6 g, 37.1 mmol, 6 equiv per hydroxyl) is added portionwise over 30 minutes. The reaction is stirred at 25°C for 24–48 hours.

-

Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) using silica gel plates and a hexane/ethyl acetate (3:1 v/v) mobile phase.

Critical Parameters

-

Temperature : Elevated temperatures (e.g., 40°C) accelerate silylation but risk side reactions, such as partial desilylation or cyclodextrin decomposition.

-

Moisture Control : Strict anhydrous conditions are essential to prevent hydrolysis of TBDMSCl.

Workup and Purification

Quenching and Isolation

Chromatographic Purification

Due to the presence of partially silylated byproducts, column chromatography on silica gel (60–120 mesh) is employed:

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Challenges and Optimization Strategies

Incomplete Silylation

Partial substitution (<6 TBDMS groups) may occur due to steric hindrance. Solutions include:

Chemical Reactions Analysis

Substitution Reactions Involving Silyl Groups

The TBDMS groups on the primary rim undergo selective substitution reactions, enabling further functionalization. These reactions are critical for tailoring the host-guest properties of the cyclodextrin.

Key Findings :

-

Silyl groups act as protecting agents, enabling selective functionalization of the secondary hydroxyl rim after desilylation .

-

Thiolated derivatives exhibit enhanced mucoadhesive properties, useful in drug delivery .

Host-Guest Inclusion Complexation

The hydrophobic cavity of TBDMS-α-CD facilitates the encapsulation of nonpolar molecules, driven by van der Waals interactions and hydrophobic effects.

Mechanistic Insights :

-

The TBDMS groups increase cavity hydrophobicity, improving binding affinity for aromatic and aliphatic guests .

-

Complexation alters guest reactivity, enabling controlled oxidation or stabilization of labile compounds .

Oxidation of Cinnamaldehyde

-

Conditions : H<sub>2</sub>O<sub>2</sub>, NaHCO<sub>3</sub>, 40°C.

-

Outcome : 78% yield of benzaldehyde via selective oxidation .

Phase-Transfer Catalysis

-

Reaction : Glycidyl monostearate synthesis.

-

Catalyst : Hydroxypropyl-β-CD (HP-β-CD) analog.

Role of TBDMS Groups :

-

Enhanced solubility in organic solvents broadens catalytic applicability.

Stability and Reactivity Under Environmental Conditions

-

Thermal Stability : Decomposition above 250°C, attributed to the robust Si–O bonds.

-

Hydrolytic Stability : Resistant to hydrolysis at neutral pH but susceptible under acidic or basic conditions.

Scientific Research Applications

Drug Delivery Systems

Hexakis-6-(dimethyl-tert-butylsilyl)-alpha-cyclodextrin is utilized in drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. The compound forms inclusion complexes with lipophilic drugs, enhancing their therapeutic effectiveness. For instance, studies have demonstrated that this cyclodextrin derivative can encapsulate steroid hormones and vitamins, facilitating their delivery in pharmaceutical formulations .

Cancer Therapy

Recent research has indicated potential applications in cancer treatment. For example, folate-conjugated derivatives of cyclodextrins have been investigated for their cytotoxic effects on acute myeloid leukemia cells. These derivatives showed enhanced inhibitory effects when combined with traditional chemotherapy agents, suggesting that this compound could play a role in targeted cancer therapies .

Wastewater Treatment

This compound has been explored for its ability to mediate oxidation processes in wastewater treatment. In practical applications, it has been shown to promote the decomposition of contaminants such as bisphenol A (BPA) in municipal wastewater effluents when treated with chlorine dioxide. This results in the formation of less harmful byproducts like hydroquinone, demonstrating its utility in environmental remediation efforts .

Food Additives

The compound's safety profile and functional properties make it a candidate for use as a food additive. Cyclodextrins are known for their ability to encapsulate flavors and nutrients, thereby enhancing food stability and flavor retention. This compound could potentially be used to improve the delivery of sensitive compounds within food matrices .

Chiral Separation

In analytical chemistry, this compound can be employed as a chiral selector for the resolution of enantiomeric compounds through techniques like capillary electrophoresis. Its ability to form stable complexes with various chiral analytes allows for improved separation efficiency and selectivity in analytical applications .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug delivery systems | Improved solubility and bioavailability |

| Cancer Therapy | Targeted therapy for leukemia | Enhanced cytotoxic effects with traditional drugs |

| Environmental | Wastewater treatment | Effective decomposition of contaminants |

| Food Industry | Food additive | Flavor retention and stability |

| Analytical Chemistry | Chiral separation | Improved efficiency in resolving enantiomers |

Mechanism of Action

The mechanism by which HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN exerts its effects is primarily through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate guest molecules, enhancing their solubility and stability. This property is exploited in drug delivery, where the compound can improve the bioavailability of poorly soluble drugs.

Comparison with Similar Compounds

Substituent Type and Position

HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN :

HEXAKIS-6-BROMO-6-DEOXY-alpha-CYCLODEXTRIN (CAS 53784-82-0) :

HEXAKIS-6-IODO-6-DEOXY-alpha-CYCLODEXTRIN (CAS 131105-41-4) :

- 2,3,6-TRI-O-OCTYL-alpha-CYCLODEXTRIN (CAS 140395-31-9): Octyl groups at the 2-, 3-, and 6-positions of each glucose unit. Molecular formula: C₁₈₀H₃₄₈O₃₀; molecular weight: 2,992.65. High hydrophobicity due to long alkyl chains, suitable for complexing highly nonpolar molecules .

Structural and Functional Differences

Comparison with Gamma-Cyclodextrin Derivatives

- OCTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-gamma-CYCLODEXTRIN (CAS 123155-06-6) :

- Gamma-cyclodextrin (8 glucose units) with eight dimethyl-tert-butylsilyl groups at the 6-position.

- Molecular formula: C₉₆H₁₉₂O₄₀Si₈.

- Larger cavity size accommodates bigger guest molecules compared to alpha-cyclodextrin derivatives .

Biological Activity

HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN (HDTB-α-CD) is a modified form of alpha-cyclodextrin, characterized by the introduction of six tert-butyldimethylsilyl groups. This modification enhances its solubility and stability, making it a valuable compound in various biological applications, particularly in drug delivery systems and enzyme interactions. This article explores the biological activity of HDTB-α-CD, including its mechanisms of action, applications in research and medicine, and comparative studies with other cyclodextrins.

- Molecular Formula : C72H144O30Si6

- Molecular Weight : 1658.41 g/mol

- CAS Number : 118646-79-0

HDTB-α-CD primarily functions through the formation of inclusion complexes. The hydrophobic cavity formed by the cyclodextrin structure allows it to encapsulate various guest molecules, enhancing their solubility and stability. This property is particularly beneficial for poorly soluble drugs, improving their bioavailability and therapeutic efficacy.

Table 1: Comparison of Cyclodextrins

| Cyclodextrin Type | Cavity Size | Solubility | Applications |

|---|---|---|---|

| Alpha | Small | High | Drug delivery, enzyme stabilization |

| Beta | Medium | Moderate | Drug delivery, food industry |

| Gamma | Large | Low | Drug delivery for larger molecules |

Drug Delivery Systems

HDTB-α-CD has shown significant promise in enhancing the delivery of various bioactive compounds. Its ability to form stable inclusion complexes allows for improved solubility and controlled release of drugs.

- Enzyme Interactions : HDTB-α-CD has been employed in studies exploring enzyme-substrate interactions, acting as a molecular chaperone that stabilizes reactive intermediates during biochemical reactions.

- Pharmaceutical Formulations : Due to its unique properties, HDTB-α-CD is investigated for use in parenteral formulations where it helps solubilize lipophilic drugs, enhancing their stability and absorption .

Case Studies

Several studies have highlighted the effectiveness of HDTB-α-CD in various applications:

- Antitumor Activity : Research indicates that complexation with HDTB-α-CD can enhance the antitumor effects of certain compounds by improving their solubility and stability. For example, complexing ursolic acid with cyclodextrins significantly increased its antiproliferative activity against melanoma cell lines .

- Metabolic Regulation : In animal models, α-cyclodextrins have been shown to regulate triglyceride levels and improve insulin sensitivity, suggesting potential applications in treating obesity and metabolic disorders .

Safety and Toxicology

Recent studies indicate that HDTB-α-CD is non-toxic at therapeutic doses. It does not exhibit mutagenic or teratogenic effects, making it suitable for pharmaceutical applications . The compound is metabolized by gut microflora into non-toxic metabolites.

Q & A

Q. What are the critical steps in synthesizing HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-α-CYCLODEXTRIN, and how can reaction yields be optimized?

The synthesis involves selective silylation of α-cyclodextrin at the 6-hydroxyl positions using tert-butyldimethylsilyl chloride (TBDMSCl). Key steps include:

- Protection of primary hydroxyl groups : Use anhydrous pyridine as a base to deprotonate hydroxyl groups, enhancing nucleophilicity for silylation .

- Purification : Column chromatography or recrystallization is required to isolate the product from unreacted cyclodextrin or partially substituted derivatives.

- Yield optimization : Excess TBDMSCl (≥6 equivalents) and prolonged reaction times (24–48 hours) improve substitution efficiency. Typical yields range from 60–75% under inert conditions .

Table 1: Representative Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| TBDMSCl Equivalents | 6–8 eq. | Maximizes substitution |

| Reaction Time | 24–48 hours | Reduces partial products |

| Temperature | 40–60°C | Balances reactivity and degradation |

Q. How does the substitution of tert-butyldimethylsilyl groups affect the solubility and stability of α-cyclodextrin?

The bulky tert-butyldimethylsilyl groups:

- Enhance hydrophobicity : Reduces water solubility compared to native α-cyclodextrin, making it suitable for organic-phase applications (e.g., non-polar guest encapsulation) .

- Improve thermal stability : The silyl groups protect the cyclodextrin backbone from hydrolytic degradation, with decomposition temperatures >250°C .

- Solubility data :

- Water: <0.1 mg/mL

- Chloroform: 15–20 mg/mL

- DMSO: >50 mg/mL

Q. What spectroscopic methods are recommended for characterizing this compound?

- ¹H and ¹³C NMR : Confirm substitution by observing shifts in the C6 hydroxyl protons (disappearance of ~4.5 ppm signal) and new tert-butyl peaks at ~0.9 ppm .

- FT-IR : Loss of O-H stretching (~3400 cm⁻¹) and emergence of Si-C bonds (~1250 cm⁻¹) .

- Mass spectrometry (MALDI-TOF) : Validate molecular weight (C₇₂H₁₄₄O₃₀Si₆, MW = 1817.8 g/mol) with minimal fragmentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in host-guest binding affinity data for this derivative?

Discrepancies often arise from solvent polarity or measurement techniques. For example:

- Polar solvents (e.g., DMSO) : May weaken binding to hydrophobic guests due to competitive solvation.

- Non-polar solvents (e.g., chloroform) : Enhance affinity but require sonication for solubility. Methodological recommendations :

- Standardize solvent systems and use isothermal titration calorimetry (ITC) for direct thermodynamic measurements.

- Compare results with computational models (e.g., molecular docking) to validate experimental trends .

Q. What strategies enable selective functionalization of the secondary hydroxyl face after primary-face silylation?

The tert-butyldimethylsilyl groups block the primary face, allowing selective modification of the secondary hydroxyls (C2 and C3 positions):

- Esterification/acylation : Use acetyl chloride in pyridine to introduce ester groups.

- Crosslinking : Employ epichlorohydrin to create polymeric networks for drug delivery systems .

- Challenges : Steric hindrance from silyl groups may reduce reaction rates, requiring catalysts like DMAP (4-dimethylaminopyridine) .

Q. How do batch-to-batch variations in substitution degree impact experimental reproducibility?

Incomplete silylation (e.g., average substitution <6) alters host-guest kinetics. Mitigation strategies include:

- Quality control : Use ¹H NMR integration to quantify substitution degree (tert-butyl vs. cyclodextrin proton ratios).

- Batch segregation : Separate fractions by HPLC to ensure uniform substitution levels .

- Data normalization : Report binding constants relative to substitution degree (e.g., Kₐ per silyl group).

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous-organic mixtures?

Discrepancies often stem from:

- Aggregation : At high concentrations (>1 mM), the derivative forms micelles, skewing solubility measurements.

- pH effects : Protonation of residual hydroxyl groups in acidic buffers (pH <5) increases aqueous solubility. Recommendations :

- Use dynamic light scattering (DLS) to detect aggregation.

- Conduct solubility tests at controlled pH and concentrations .

Applications in Academic Research

Q. What role does this derivative play in enhancing drug delivery systems?

Its hydrophobic cavity and stability enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.